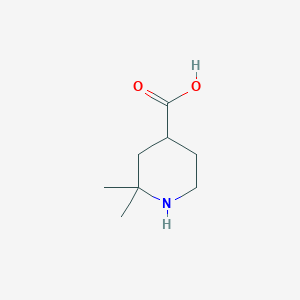

2,2-Dimethylpiperidine-4-carboxylic acid

Description

Significance of Piperidine (B6355638) Derivatives as Core Structures in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most significant structural motifs in medicinal chemistry and drug design. nih.gov These compounds are integral to the pharmaceutical industry, appearing in over twenty classes of pharmaceuticals and a vast number of natural alkaloids. nih.gov The prevalence of the piperidine scaffold is due to its ability to confer favorable pharmacokinetic properties to a molecule, including enhanced membrane permeability and metabolic stability.

Piperidine derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties. ajchem-a.com Their structural versatility allows chemists to create diverse libraries of compounds for biological screening, making them a cornerstone in the development of new therapeutic agents. The ability to introduce various substituents onto the piperidine ring enables fine-tuning of a compound's biological activity and physical properties.

The Role of Piperidine-4-carboxylic Acid in Contemporary Synthetic Chemistry

Within the broad family of piperidine derivatives, piperidine-4-carboxylic acid serves as a particularly valuable building block in modern synthetic chemistry. Its structure, featuring both a secondary amine and a carboxylic acid, provides two distinct points for chemical modification. This bifunctionality makes it a versatile scaffold for constructing more complex molecules.

In pharmaceutical development, a protected version, N-Boc-piperidine-4-carboxylic acid, is frequently used as a key intermediate. nbinno.com The tert-butoxycarbonyl (Boc) group shields the amine, allowing chemists to perform reactions on the carboxylic acid group without interference. nbinno.com Subsequently, the Boc group can be easily removed to allow for further functionalization of the nitrogen atom. This strategic use simplifies complex synthetic pathways and accelerates the discovery of new drug candidates. nbinno.com The piperidine-4-carboxylic acid core is found in several established drugs, highlighting its importance as a pharmacophore. google.com

Research Trajectories for 2,2-Dimethylpiperidine-4-carboxylic Acid

While direct research on this compound is still emerging, its structural features suggest significant potential for future research. The key modification in this compound is the "gem-dimethyl" group at the 2-position of the piperidine ring. This structural element is frequently found in natural products and has been strategically employed by medicinal chemists to enhance the properties of drug candidates. nih.govresearchgate.net

The introduction of a gem-dimethyl group can have several positive effects:

Conformational Rigidity : It restricts the rotation of adjacent bonds, locking the molecule into a more defined three-dimensional shape. This can lead to higher binding affinity and selectivity for a biological target. nih.gov

Metabolic Stability : The methyl groups can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the compound's half-life in the body. researchgate.net

Improved Pharmacokinetics : The gem-dimethyl group can enhance properties like solubility and cell permeability. researchgate.net

Research on other gem-dimethyl substituted piperidines has already demonstrated their potential as potent and selective biological inhibitors. nih.gov Therefore, future research on this compound is likely to focus on its use as a scaffold for developing novel therapeutics. By combining the established utility of the piperidine-4-carboxylic acid core with the known benefits of the gem-dimethyl group, researchers can explore new chemical space in the search for more effective and safer drugs.

Below are the key properties of the title compound.

Table 1: Properties of this compound| Property | Value |

|---|---|

| CAS Number | 1538967-17-7 |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Synonyms | 2,2-dimethyl-4-piperidinecarboxylic acid |

Historical Context of Piperidine-4-carboxylic Acid Synthesis Methodologies

The synthesis of piperidine-4-carboxylic acid and related structures has evolved significantly over time. Historically, the most common and straightforward approach has been the catalytic hydrogenation of the corresponding aromatic precursor, isonicotinic acid (pyridine-4-carboxylic acid). google.com

Early methods often relied on harsh conditions and less selective catalysts. For instance, platinum oxide or Raney nickel were used as catalysts, but these processes frequently required high temperatures and pressures to achieve complete reduction of the pyridine (B92270) ring. google.com While effective, these conditions limited the functional group tolerance and could lead to side reactions.

Contemporary organic synthesis has seen the development of more efficient and milder methods. The use of palladium on carbon (Pd/C) as a catalyst allows the hydrogenation to proceed under lower pressure and temperature, offering a more practical and scalable route. google.com This modern approach is not only more energy-efficient but also compatible with a wider range of chemical functionalities, making it a preferred method in industrial applications. google.com The development of asymmetric hydrogenation techniques has further advanced the field, enabling the synthesis of specific stereoisomers of substituted piperidine carboxylic acids, which is crucial for producing chiral drugs. google.com

Table 2: Comparison of Synthesis Methodologies for Piperidine-4-carboxylic Acid

| Method | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Historical | Platinum Oxide (PtO₂) or Raney Nickel | High pressure, high temperature | Effective for simple substrates | Poor selectivity, harsh conditions, low functional group tolerance google.com |

| Contemporary | Palladium on Carbon (Pd/C) | Low pressure, low temperature | High yield, mild conditions, good selectivity, scalable google.com | Catalyst cost can be a factor |

| Asymmetric | Chiral Rhodium or Ruthenium complexes | Mild conditions | Provides enantiomerically pure products | High cost of chiral catalysts, substrate-specific google.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2)5-6(7(10)11)3-4-9-8/h6,9H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTBGMBGMQVBNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 2,2 Dimethylpiperidine 4 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo numerous transformations, including conversion to amides, esters, alcohols, and acyl halides.

Amidation Reactions and Amide Derivatives

The conversion of the carboxylic acid group of 2,2-dimethylpiperidine-4-carboxylic acid to an amide is a common transformation. This reaction typically involves the activation of the carboxylic acid followed by the addition of a primary or secondary amine. The direct reaction between the carboxylic acid and an amine requires high temperatures to drive off water, which can be undesirable. nih.gov Therefore, coupling agents are frequently employed to facilitate the reaction under milder conditions. growingscience.com

Common coupling reagents used for amidation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. nih.govpeptide.com Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. growingscience.com The general process involves the formation of a highly reactive activated ester intermediate, which is then susceptible to nucleophilic attack by the amine. nih.gov

| Coupling Agent | Additive/Base | Typical Solvent | Key Features |

|---|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | DCM, DMF, CH3CN | Water-soluble urea (B33335) byproduct, easy to remove during workup. nih.govresearchgate.net |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt, DMAP | DCM, THF | Insoluble dicyclohexylurea byproduct is removed by filtration. peptide.com |

| HATU | DIPEA, Et3N | DMF, NMP | Highly efficient, rapid coupling, suitable for hindered substrates. growingscience.com |

Esterification and Ester Derivatives

Esterification of this compound can be accomplished through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions, typically using a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukmasterorganicchemistry.com This is an equilibrium-driven process, and the yield can be improved by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be used. The Steglich esterification, for example, utilizes DCC as the coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is effective for a wide range of alcohols, including sterically hindered ones. organic-chemistry.org The reaction proceeds through a DCC-activated intermediate which is then attacked by the alcohol. organic-chemistry.org

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heating, often with water removal | Cost-effective for simple alcohols. chemguide.co.ukmasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP (catalytic) | Room temperature | Mild conditions, high yields, suitable for hindered alcohols. organic-chemistry.org |

Reduction to Alcohols or Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2,2-dimethylpiperidin-4-yl)methanol. This transformation requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily reducing carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. chemistrysteps.comyoutube.com

Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another powerful reagent that can selectively reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. libretexts.orgchemistrysteps.com The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. chemistrysteps.com Stopping the reduction at the aldehyde stage is challenging and requires specialized reagents and conditions not typically used for direct carboxylic acid reduction.

Formation of Acyl Halides

For further derivatization, this compound can be converted into its corresponding acyl halide, most commonly an acyl chloride. Acyl halides are highly reactive intermediates that can be readily converted into esters, amides, and other derivatives. jackwestin.com

The most common reagent for this transformation is thionyl chloride (SOCl₂). jackwestin.com The reaction converts the carboxylic acid into 2,2-dimethylpiperidine-4-carbonyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which are easily removed. jackwestin.com Other reagents like oxalyl chloride or phosphorus tribromide (PBr₃) can also be used to generate the corresponding acyl chloride or acyl bromide. jackwestin.com Due to the presence of the secondary amine, which can react with the newly formed acyl chloride, protection of the nitrogen or use of the hydrochloride salt of the starting material may be necessary to prevent side reactions.

Modifications at the Piperidine (B6355638) Nitrogen Atom

The secondary nitrogen atom in the piperidine ring is a nucleophilic center that can undergo various reactions, most notably alkylation.

N-Alkylation Reactions

N-alkylation introduces an alkyl group onto the piperidine nitrogen. This is typically achieved by reacting this compound or its ester derivatives with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. google.com The base, such as potassium carbonate or triethylamine, is required to deprotonate the secondary amine, increasing its nucleophilicity. google.com

Reductive amination is another powerful method for N-alkylation. However, this method is more applicable for synthesizing the piperidine ring itself or for alkylating primary amines, rather than a pre-existing secondary amine within a complex molecule. A more direct approach for this specific compound involves direct alkylation with alkyl halides or similar electrophiles. researchgate.net The choice of solvent and base is crucial for optimizing the reaction and minimizing side products. biorxiv.org

Formation of N-Protected Derivatives

The secondary amine within the piperidine ring of this compound is a key site for derivatization. Protection of this nitrogen atom is a common and often necessary step in multi-step synthetic sequences to prevent unwanted side reactions and to modulate the compound's reactivity and solubility. The most frequently employed protecting groups for piperidines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The introduction of the Boc group is typically achieved by reacting the parent piperidine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is often performed in a mixed solvent system, such as aqueous sodium hydroxide (B78521) and t-butanol, at or below room temperature. The Boc group is valued for its stability under a wide range of conditions but can be readily removed under acidic conditions, enabling selective deprotection in complex syntheses chemicalbook.com.

Alternatively, the Cbz group can be installed using benzyl chloroformate (Cbz-Cl) google.com. This protection strategy is also widely used for amines and offers robust protection. The Cbz group is notably stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation, a process that does not affect the Boc group, allowing for orthogonal protection strategies. The formation of N-protected derivatives is foundational for utilizing piperidine-based compounds as building blocks in medicinal chemistry and organic synthesis nih.govresearchgate.net.

Table 1: Common N-Protecting Groups for Piperidine-4-carboxylic Acid This table is generated based on common synthetic practices for the parent piperidine-4-carboxylic acid scaffold.

| Protecting Group | Reagent | General Reaction Conditions | Cleavage Method |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous base (e.g., NaOH), t-butanol, 0°C to RT chemicalbook.com | Acidic conditions (e.g., HCl, TFA) |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Aqueous base, organic solvent, 0°C to RT google.com | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

Stereochemical Control in Derivatization Processes

Controlling the stereochemistry at the C-4 position and other potential chiral centers during the derivatization of piperidine rings is a significant challenge in organic synthesis. The development of stereoselective methods is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

A powerful strategy for achieving exceptional stereochemical control is through enzyme-catalyzed reactions. Biocatalytic methods can introduce new stereocenters with high fidelity. For instance, the enzymatic hydroxylation of an achiral precursor related to this compound demonstrates exquisite stereocontrol. The enzyme γ-butyrobetaine hydroxylase (BBOX) has been shown to catalyze the oxidative desymmetrization of achiral N,N-dialkyl piperidine-4-carboxylates, yielding products with two or three stereogenic centers with a specific, controlled configuration. This biocatalytic approach represents a highly effective method for controlling the stereochemical outcome of a derivatization process and is discussed in further detail in the following section.

Enzyme-Catalyzed Derivatization and Biocatalysis

Biocatalysis is an increasingly important tool in chemical synthesis, offering high selectivity and operation under mild, environmentally friendly conditions. In the context of piperidine-4-carboxylic acid derivatives, enzymes have been employed to perform transformations that are difficult to achieve with traditional chemical methods.

Research has focused on the use of oxygenases for the derivatization of these scaffolds. Specifically, γ-butyrobetaine hydroxylase (BBOX), a 2-oxoglutarate (2OG) dependent oxygenase, has been identified as a potent biocatalyst. While its natural role is to catalyze the final hydroxylation step in carnitine biosynthesis, BBOX has been shown to accept non-native substrates, including N,N-dialkyl piperidine-4-carboxylic acids.

Oxidative Desymmetrization of Achiral Precursors

A significant application of BBOX in biocatalysis is the oxidative desymmetrization of achiral precursors. An achiral substrate like N,N-dimethyl-piperidine-4-carboxylic acid can be transformed by BBOX into a chiral product with high stereoselectivity. The enzyme catalyzes the hydroxylation of the piperidine ring at the C-3 position. This reaction converts the achiral starting material into (3R)-hydroxy-(4S)-N,N-dimethyl-piperidine-4-carboxylic acid, a product containing two newly formed stereocenters.

The process is highly specific, with the enzyme orienting the substrate in its active site to facilitate hydrogen abstraction from the pro-R position at C-3, leading to the formation of the (3R)-hydroxy product. This enzymatic transformation demonstrates the potential of biocatalysis to generate complex, stereochemically defined molecules from simple, achiral starting materials. Kinetic analysis of this reaction has been performed to understand the enzyme's efficiency with this non-natural substrate.

Table 2: Kinetic Parameters for BBOX-Catalyzed Oxidation of N,N-Dimethyl-piperidine-4-carboxylic acid

| Substrate | K_M (mM) | k_cat (s⁻¹) |

|---|---|---|

| N,N-Dimethyl-piperidine-4-carboxylic acid | 40 | 0.14 |

Applications of 2,2 Dimethylpiperidine 4 Carboxylic Acid As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

As a bifunctional molecule, 2,2-Dimethylpiperidine-4-carboxylic acid provides two reactive handles for chemical modification: the secondary amine and the carboxylic acid. This duality allows for its incorporation into larger, more complex molecular architectures through sequential or orthogonal chemical transformations. The piperidine (B6355638) nitrogen can undergo N-alkylation, N-arylation, acylation, or participate in reductive amination reactions, while the carboxylic acid group can be converted into esters, amides, or be used in various coupling reactions.

The gem-dimethyl group at the C2 position provides a significant steric shield, influencing the reactivity and conformational preference of the piperidine ring. This steric hindrance can be strategically employed to direct the outcome of subsequent reactions, potentially leading to high diastereoselectivity when new stereocenters are formed. While specific examples in the synthesis of named complex molecules are not extensively documented in broad literature, its structural framework is analogous to other substituted piperidines that are key intermediates in drug discovery. ontosight.ainih.gov The compound serves as a valuable starting material for creating libraries of novel compounds for biological screening.

Utilization in the Synthesis of Chiral Scaffolds

Chiral piperidine scaffolds are of paramount importance in the development of enantiomerically pure pharmaceuticals. nih.gov While this compound itself is achiral, its derivatives can be chiral, and the synthesis of specific stereoisomers is a key goal. The preparation of enantiopure substituted piperidines often involves chiral resolution or asymmetric synthesis.

Methodologies applied to similar substituted piperidines, such as kinetic resolution by enantioselective acylation, demonstrate a viable pathway for separating enantiomers of related structures. nih.gov For instance, the synthesis of chiral (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, a key intermediate for the anticoagulant argatroban, relies on the resolution of a racemic mixture using a chiral organic acid. google.com Such techniques could theoretically be adapted for derivatives of this compound, allowing it to serve as a precursor to valuable chiral building blocks for drug design. The defined stereochemistry of these scaffolds is often critical for selective interaction with biological targets.

| Strategy | Description | Example Compound | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of a substituted pyridine (B92270) precursor using a chiral catalyst (e.g., Iridium-based) to induce stereoselectivity. | 2-Substituted Pyridinium Salts | nih.gov |

| Chiral Resolution | Separation of a racemic mixture of piperidine carboxylic acid esters using a chiral resolving agent, such as a chiral organic acid (e.g., tartaric acid). | (2R, 4R)-4-methyl-2-piperidinecarboxylic acid | google.com |

| Kinetic Resolution | Enantioselective reaction (e.g., acylation) of a racemic piperidine, where one enantiomer reacts faster than the other, allowing for their separation. | 2,3-Disubstituted Piperidines | nih.gov |

| Enantiospecific Synthesis from α-Amino Acids | Construction of the piperidine ring from a starting material that is already enantiopure, such as a natural amino acid. | 2-Substituted Piperidine-4-carboxylic Acids | researchgate.net |

Application in Natural Product Fragment Synthesis

The synthesis of natural products or their fragments is a significant driver of innovation in organic chemistry. While direct application of this compound in the total synthesis of a specific natural product is not prominently reported, piperidine moieties are common in a wide range of alkaloids. The unique substitution pattern of this compound makes it a potential, albeit specialized, fragment for the synthesis of unnatural product analogues or pseudo-natural products. These efforts aim to explore new regions of chemical space and identify novel biological activities.

Contributions to Ligand Design for Catalysis

The field of catalysis often relies on the design of organic ligands that can coordinate to a metal center and modulate its reactivity, selectivity, and stability. Carboxylic acids and heterocyclic amines are common functional groups used in ligand synthesis.

Although research specifically detailing this compound as a ligand is limited, related structures have been successfully employed. For example, the parent compound, piperidine-4-carboxylic acid, has been used to functionalize nanoparticles to create novel catalysts. This suggests that the 2,2-dimethyl derivative could similarly be used to create sterically demanding ligands. The gem-dimethyl group could enforce a specific coordination geometry around a metal center or create a well-defined pocket that influences substrate binding and catalytic turnover. The development of new ligands from accessible building blocks like substituted piperidines remains an active area of research. nih.gov

Integration into Supramolecular Chemistry Research

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. Carboxylic acids are particularly important in this field due to their ability to form robust and predictable hydrogen-bonding motifs, most notably the carboxylic acid dimer.

There is no extensive body of research specifically on the integration of this compound into supramolecular assemblies. However, its structure possesses all the necessary features to participate in such chemistry. The carboxylic acid can form hydrogen-bonded dimers or interact with other functional groups, while the piperidine nitrogen can act as a hydrogen bond acceptor. These interactions could be used to direct the self-assembly of discrete molecular complexes or extended networks with potential applications in materials science and molecular recognition.

Computational and Theoretical Investigations of 2,2 Dimethylpiperidine 4 Carboxylic Acid

Conformational Analysis of 2,2-Dimethylpiperidine-4-carboxylic Acid Derivatives

The biological activity and physical properties of piperidine (B6355638) derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis, therefore, is a cornerstone of their computational investigation. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents, such as the gem-dimethyl group at the C2 position and the carboxylic acid at the C4 position in this compound, introduces complex steric interactions that dictate the preferred conformation.

Computational studies on substituted piperidines, such as 2-methylpiperidine (B94953) derivatives, provide a framework for understanding the conformational preferences of the 2,2-dimethyl variant. nih.gov The orientation of substituents (axial vs. equatorial) is a key determinant of conformational stability. For a 2,2-dimethylpiperidine (B1364143) ring, one methyl group will be in an axial position and the other in an equatorial position in a standard chair conformation. The carboxylic acid group at the C4 position will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the axial protons on C2 and C6.

Quantum mechanics (QM) calculations, often employing Density Functional Theory (DFT) methods like B3LYP and M06-2X, are used to determine the relative energies of different conformers. nih.gov These calculations can quantify the energetic penalties associated with steric clashes and other non-bonded interactions. For instance, in N-acyl-2-methylpiperidines, a switch from an equatorial to an axial 2-methyl group can be favored to alleviate allylic strain, a type of steric strain involving substituents on an sp2-hybridized atom and an adjacent sp3-hybridized atom. nih.gov While the 2,2-dimethyl substitution prevents such a simple chair flip for the methyl groups, the principles of minimizing steric interactions remain paramount.

The table below, based on data from analogous 2-methylpiperidine systems, illustrates the energy differences that can be expected between conformers.

| Compound | Conformer with Equatorial 2-Methyl (Relative ΔG, kcal/mol) | Conformer with Axial 2-Methyl (Relative ΔG, kcal/mol) |

| 1,2-Dimethylpiperidine | 0 | 1.8 |

| 2-Methyl-1-phenylpiperidine | 0 | -1.0 |

| N,2-Dimethylpiperidine-1-carboxamide | 0 | -2.1 |

This table is generated based on principles and data from related 2-methylpiperidine systems to illustrate conformational energy differences. nih.gov

Mechanistic Studies of Reactions Involving the Compound

DFT Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations can be used to model the geometries of reactants, products, and transition states, as well as their corresponding energies. This information allows for the determination of activation energies and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics. researchgate.net

For reactions involving this compound, such as esterification, amidation, or more complex cyclization reactions, DFT can be employed to:

Identify the most favorable reaction pathway: By comparing the activation energies of different possible mechanisms, the most likely pathway can be determined.

Characterize transition state structures: The geometry of the transition state provides insight into the bond-making and bond-breaking processes that occur during the reaction.

Investigate the role of catalysts: DFT can model the interaction of the molecule with a catalyst, helping to explain how the catalyst lowers the activation energy of the reaction. nih.gov

Assess the influence of solvent: By incorporating a solvent model into the calculations, the effect of the reaction medium on the mechanism and energetics can be studied. researchgate.net

For example, in the study of acid-catalyzed Diels-Alder reactions, DFT calculations have shown that a Brønsted acid can change the reaction mechanism from a concerted to a stepwise pathway. nih.gov Similar principles can be applied to understand how acidic or basic conditions might influence reactions at the carboxylic acid or piperidine nitrogen of the title compound.

Prediction of Spectroscopic Properties for Research Applications

Computational methods can accurately predict various spectroscopic properties of molecules, which is extremely useful for structure elucidation and the interpretation of experimental data. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and other spectra can aid in its characterization.

DFT calculations are commonly used to predict NMR chemical shifts and coupling constants. biointerfaceresearch.com The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. scielo.br By comparing the calculated NMR spectrum with the experimental one, the proposed structure of a synthesized compound can be confirmed.

Similarly, vibrational frequencies from DFT calculations can be used to generate a theoretical IR spectrum. biointerfaceresearch.com The calculated frequencies and intensities of the vibrational modes can be compared with the experimental IR spectrum to aid in the assignment of absorption bands to specific functional groups and molecular motions.

The following table provides an example of how theoretical and experimental spectroscopic data are compared, using data from a related carboxylic acid derivative.

| Spectroscopic Data | Theoretical (Calculated) | Experimental |

| ¹H NMR (ppm) | ||

| -COOH | 12.50 | 12.45 |

| Piperidine CH | 3.10 | 3.05 |

| ¹³C NMR (ppm) | ||

| C=O | 175.8 | 176.2 |

| Piperidine C4 | 45.2 | 45.5 |

| IR (cm⁻¹) | ||

| C=O stretch | 1715 | 1710 |

| O-H stretch | 3450 | 3430 |

This table is a representative example based on computational studies of similar organic acids and is for illustrative purposes. biointerfaceresearch.com

Rational Design Principles for Novel this compound Derivatives

The this compound scaffold can serve as a starting point for the design of novel molecules with specific biological or material properties. Rational design, aided by computational methods, allows for the targeted modification of the parent structure to enhance desired characteristics.

The principles of rational design in this context involve:

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of a series of derivatives with a biological target (e.g., a protein receptor), a relationship between the chemical structure and biological activity can be established. This can guide the design of more potent compounds.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to design new molecules that fit the pharmacophore and are therefore likely to be active.

In Silico Screening: Large virtual libraries of derivatives can be screened computationally against a target to identify promising candidates for synthesis and experimental testing.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. This helps in prioritizing candidates with favorable drug-like properties.

For instance, the piperidine scaffold is prevalent in many active pharmaceuticals. researchgate.net By modifying the this compound core—for example, by converting the carboxylic acid to an ester or amide, or by introducing substituents on the piperidine nitrogen—new compounds can be designed. Computational docking studies could then be used to predict how these new derivatives bind to a specific enzyme or receptor, guiding the selection of the most promising candidates for synthesis.

Advanced Analytical Techniques for Research Oriented Characterization of 2,2 Dimethylpiperidine 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For 2,2-dimethylpiperidine-4-carboxylic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential to assign all proton and carbon signals and confirm the connectivity of the molecular framework.

In ¹H NMR, the chemical shifts of the protons on the piperidine (B6355638) ring provide initial information about their chemical environment. The gem-dimethyl groups at the C2 position would appear as distinct singlets if the ring were flipping rapidly on the NMR timescale, or potentially as separate signals if the ring conformation is locked. The protons on C3, C4, C5, and C6 would exhibit complex splitting patterns due to spin-spin coupling. The coupling constants (J-values) are particularly diagnostic for determining the relative stereochemistry of the substituents and the conformation of the piperidine ring, which typically adopts a chair conformation. For instance, large diaxial coupling constants (J_ax,ax ≈ 10-13 Hz) compared to smaller axial-equatorial or equatorial-equatorial couplings (J_ax,eq or J_eq,eq ≈ 2-5 Hz) can confirm the chair conformation and the orientation of the protons.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their hybridization state. The sp³ hybridized carbons of the piperidine ring and the methyl groups would appear in the aliphatic region of the spectrum, while the carbonyl carbon of the carboxylic acid would be found significantly downfield (typically >170 ppm). youtube.com

The following table represents hypothetical but expected NMR data for this compound, based on the analysis of similar structures. chemicalbook.comchemicalbook.com

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & J (Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | - | - | ~55.0 |

| 2-CH₃ (ax) | ~1.15 | s | ~25.0 |

| 2-CH₃ (eq) | ~1.25 | s | ~28.0 |

| 3 | ~1.60 (eq), ~1.90 (ax) | m | ~40.0 |

| 4 | ~2.50 | m | ~41.0 |

| 5 | ~1.70 (eq), ~2.00 (ax) | m | ~25.0 |

| 6 | ~2.80 (eq), ~3.10 (ax) | m | ~46.0 |

| COOH | ~11-12 | br s | ~178.0 |

Mass Spectrometry (MS) for Elucidation of Reaction Products

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. In the context of synthesizing or modifying this compound, MS is crucial for identifying the desired product, byproducts, and intermediates.

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule will be ionized and may subsequently fragment in a predictable manner. For piperidine derivatives, fragmentation often involves cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage), leading to the loss of substituents or the opening of the ring. libretexts.org The carboxylic acid moiety also directs fragmentation, with a characteristic loss of the COOH group (a neutral loss of 45 Da) or H₂O (18 Da). libretexts.org

For example, in the analysis of a reaction mixture, the presence of an ion corresponding to the expected molecular weight of this compound (C₈H₁₅NO₂, MW = 157.21 g/mol ) would confirm its formation. High-resolution mass spectrometry (HRMS) can provide the exact mass to four or more decimal places, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern serves as a fingerprint to distinguish it from isomers and to identify related structures in the reaction mixture. lew.ro

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 158.1176 | [M+H]⁺ | Protonated molecular ion (positive ion mode) |

| 156.0924 | [M-H]⁻ | Deprotonated molecular ion (negative ion mode) |

| 142.1226 | [M-CH₃]⁺ | Loss of a methyl group from the C2 position |

| 112.1070 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 70.0651 | [C₄H₈N]⁺ | Fragment from ring cleavage |

High-Resolution Mass Spectrometry (HRMS) is particularly powerful when combined with isotopic labeling to trace the pathways of atoms through a chemical reaction or a biological system. By synthesizing this compound using starting materials enriched with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can precisely follow the transformation.

For instance, if a synthetic route involves the reduction of a pyridine (B92270) precursor, using a deuterium source like sodium borodeuteride (NaBD₄) would result in the incorporation of deuterium into the piperidine ring. HRMS can easily distinguish the labeled product from the unlabeled analog due to the mass difference between ¹H and ²H. The exact location of the label can often be inferred from the fragmentation pattern; only fragments retaining the deuterium atom will show the corresponding mass shift. This method is invaluable for elucidating reaction mechanisms.

Similarly, stable-isotope dimethyl labeling is a widely used technique where different isotopic forms of formaldehyde (B43269) (e.g., CH₂O, C²H₂O, ¹³CH₂O) are used to label primary and secondary amines. nih.gov This allows for the precise quantification of molecules in different samples when they are mixed and analyzed by LC-MS. nih.gov An internal standard of this compound labeled with a stable isotope could be used for accurate quantification in complex matrices. nih.gov

X-Ray Crystallography for Absolute Stereochemistry Determination

While NMR can determine the relative stereochemistry of a molecule, X-ray crystallography provides the definitive method for determining the absolute stereochemistry of a chiral compound, provided that a suitable single crystal can be grown. soton.ac.uk Since the C4 position of this compound is a stereocenter, the compound can exist as two enantiomers (R and S).

Single-crystal X-ray diffraction analysis involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. This allows for the unambiguous assignment of the absolute configuration at the chiral center. Furthermore, crystallographic data provides a wealth of structural information, including bond lengths, bond angles, and torsional angles, which define the exact conformation of the piperidine ring in the solid state. For example, analysis can confirm a chair conformation and determine whether the carboxylic acid group occupies an axial or equatorial position. researchgate.net

In cases where the target molecule itself is difficult to crystallize, co-crystallization with a chiral chaperone molecule of known absolute configuration can be employed. nih.gov

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Orthorhombic | Symmetry of the unit cell |

| Space Group | Pbca | Symmetry elements within the unit cell |

| Unit Cell Dimensions | a = 13.68 Å, b = 11.60 Å, c = 11.17 Å | Size and shape of the unit cell |

| Flack Parameter | ~0.0(1) | Confirms the absolute stereochemistry (a value near zero is ideal) |

| Key Torsion Angle (e.g., C2-C3-C4-C5) | -55.6° | Quantifies the puckering of the piperidine ring (chair conformation) |

Chromatographic Methods for Research Sample Purity and Separation (e.g., LC, GC)

Chromatographic techniques are essential for assessing the purity of research samples and for separating components of a mixture. Both liquid chromatography (LC) and gas chromatography (GC) can be applied to the analysis of this compound, though the choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is well-suited for this compound. nih.gov Given its polar nature, reverse-phase (RP) HPLC is a common choice, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like formic acid or phosphoric acid). sielc.com The purity of a sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC can also be used to separate the enantiomers of this compound by using a chiral stationary phase (CSP).

Gas Chromatography (GC) is better suited for volatile and thermally stable compounds. scholaris.ca Due to the low volatility and high polarity of the carboxylic acid and secondary amine groups, direct analysis of this compound by GC is challenging and can lead to poor peak shape and thermal decomposition. colostate.edu Therefore, derivatization is typically required to convert the polar functional groups into less polar, more volatile ones. For example, the carboxylic acid can be esterified (e.g., to a methyl ester) and the amine can be acylated. nih.govresearchgate.net This two-step derivatization makes the molecule amenable to GC analysis, allowing for high-resolution separation and sensitive detection, especially when coupled with a mass spectrometer (GC-MS). nih.gov

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Typical Application |

|---|---|---|---|---|

| RP-HPLC | C18 (e.g., 5 µm, 4.6 x 250 mm) | Acetonitrile/Water with 0.1% Formic Acid | UV (low λ), ELSD, MS | Purity assessment, reaction monitoring sielc.com |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Hexane/Isopropanol | UV, Polarimeter | Enantiomeric separation and purity |

| GC-MS (after derivatization) | Polar capillary column (e.g., DB-225) nih.gov | Helium | Mass Spectrometer (MS) | Quantitative analysis, impurity profiling nih.gov |

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways for 2,2-Dimethylpiperidine-4-carboxylic Acid

The development of efficient and stereoselective synthetic routes to substituted piperidines is a cornerstone of medicinal and materials chemistry. whiterose.ac.uknih.gov For this compound, future research is anticipated to move beyond traditional multi-step sequences towards more convergent and atom-economical strategies.

One promising avenue is the catalytic hydrogenation of a corresponding 2,2-dimethylpyridine-4-carboxylic acid precursor . The hydrogenation of pyridine (B92270) rings is a well-established method for synthesizing piperidines. rsc.org Advanced catalyst systems, such as those based on rhodium (e.g., Rh₂O₃) or ruthenium (e.g., RuB nanoparticles), have shown high efficacy and selectivity under mild conditions for a variety of functionalized pyridines. rsc.orgresearchgate.net The challenge lies in the synthesis of the gem-disubstituted pyridine precursor, but once obtained, this method offers a direct route to the saturated heterocyclic core.

Another area of exploration involves de novo synthesis through modular approaches . Gold-catalyzed cyclization of N-homopropargyl amides, for instance, has been used to create piperidin-4-ols in a flexible [5+1] cycloaddition, which could be adapted to introduce the desired substitution pattern. nih.gov Similarly, stereoselective reductive hydroamination and other radical-mediated cyclizations of linear amine precursors present opportunities for constructing the piperidine (B6355638) ring with precise control over stereochemistry. mdpi.com These methods offer the flexibility to incorporate the gem-dimethyl group and the carboxylic acid moiety from simple, achiral starting materials.

Asymmetric synthesis will be crucial for accessing specific stereoisomers, which is often vital for pharmacological applications. Strategies employing chiral catalysts or starting from the chiral pool, such as α-amino acids, are being developed for related 2-substituted piperidine-4-carboxylic acids and could be adapted for the 2,2-dimethyl analogue. researchgate.net

| Potential Synthetic Strategy | Key Reaction Type | Starting Materials (Hypothetical) | Potential Advantages |

| Precursor Hydrogenation | Catalytic Hydrogenation | 2,2-Dimethyl-pyridine-4-carboxylic acid | Direct, potentially high-yielding route to the core structure. rsc.orgresearchgate.net |

| Modular Annulation | Gold-Catalyzed Cyclization | Suitably substituted imines, propargyl Grignard reagents, and carboxylic acids | High flexibility and modularity; potential for enantioselective synthesis. nih.gov |

| Radical-Mediated Cyclization | Intramolecular Radical C-H Amination | Linear amino-aldehydes or similar open-chain precursors | Access to diverse piperidines under mild conditions. mdpi.com |

| Asymmetric Synthesis | Alkylation/Cyclization | N-Cbz protected amino acids and Meldrum's acid derivatives | Enantiospecific route to chiral piperidine derivatives. researchgate.net |

Interfacing this compound Chemistry with Flow Chemistry and Automation

The transition from traditional batch processing to continuous-flow synthesis offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.net For the synthesis of this compound, interfacing with flow chemistry and automation is a key future direction.

Continuous-flow hydrogenation of the pyridine precursor represents a significant process improvement. Hydrogenations can be hazardous in batch mode due to the use of flammable solvents and pressurized hydrogen gas. Flow reactors minimize the reactor volume and headspace, inherently improving safety. durham.ac.uk Furthermore, continuous processing allows for precise control over temperature, pressure, and residence time, leading to higher yields and selectivity. researchgate.net

Automation can be integrated into these flow systems to create self-optimizing platforms. researchgate.net Using at-line or in-line analytical techniques (e.g., HPLC, NMR), reaction data can be fed to a machine-learning algorithm, which can then adjust process parameters in real-time to maximize yield or minimize impurities. researchgate.netchemrxiv.org This approach accelerates process development and ensures robust and reproducible manufacturing. researchgate.net

The synthesis of carboxylic acids using CO₂ in tube-in-tube gas-permeable membrane reactors has been demonstrated in flow systems. durham.ac.uk Exploring the application of such technology for the direct carboxylation of a 2,2-dimethylpiperidine (B1364143) precursor in a continuous manner could represent a green and efficient synthetic alternative.

| Parameter | Batch Synthesis | Automated Flow Synthesis |

| Safety | Higher risks associated with pressurized gases (H₂) and exotherms in large volumes. | Inherently safer due to small reactor volumes and better heat transfer. researchgate.net |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, flow rate, and residence time. researchgate.net |

| Scalability | Scaling up can be complex and non-linear. | Straightforward scale-up by running the system for longer periods ("scaling out"). researchgate.net |

| Efficiency | Often requires isolation and purification of intermediates. | Enables telescoping of multiple reaction steps, reducing waste and manual handling. mdpi.com |

| Optimization | Manual, iterative process requiring significant time and resources. | Automated optimization using algorithms can rapidly identify optimal conditions. chemrxiv.org |

Photochemical and Electrochemical Approaches for Functionalization of the Core Structure

Post-synthesis modification of the this compound core is critical for creating analogues and derivatives. Photochemical and electrochemical methods are emerging as powerful tools for C-H functionalization, offering novel reactivity under mild conditions. nih.gov

Visible-light photoredox catalysis has revolutionized the functionalization of saturated N-heterocycles. nih.gov This approach can generate α-amino radicals under neutral conditions, enabling the introduction of various substituents at the C-H bonds adjacent to the nitrogen atom. While the gem-dimethyl group at the C2 position precludes functionalization there, this methodology could be explored for modifying the C6 position. The regioselectivity of such reactions on the piperidine ring can be influenced by both steric and electronic factors, which would need to be carefully investigated for this specific substrate. researchgate.net

Electrochemical synthesis offers another sustainable and powerful platform for molecular transformations. chemrxiv.org For instance, the Hofer-Moest reaction , an electrochemical oxidative decarboxylation, could potentially be applied to the carboxylic acid moiety, transforming it into a carbocation that can be trapped by various nucleophiles. chemrxiv.org This would allow for the replacement of the carboxyl group with other functionalities. Conversely, electrochemical methods could be developed to directly functionalize C-H bonds on the piperidine ring, providing a reagent-light alternative to traditional methods.

Development of Advanced Catalytic Systems for this compound Transformations

Advanced catalysis is central to both the efficient synthesis and the subsequent derivatization of the target molecule. Future research will focus on developing highly selective and active catalysts tailored for specific transformations.

For the synthesis via hydrogenation, catalysts that exhibit high tolerance to the carboxylic acid functional group and provide high stereoselectivity (for cis/trans isomers relative to the C4 substituent) are needed. rsc.org While platinum and palladium are common, newer systems based on rhodium, ruthenium, or even non-precious metals like manganese are being explored to offer different reactivity profiles and improved cost-effectiveness. rsc.orgnih.gov

For functionalization, the development of catalysts for site-selective C-H activation is a major goal. researchgate.netmdpi.com Given the multiple C-H bonds in this compound (at C3, C5, and C6), achieving regiocontrol is a significant challenge. Future catalysts, potentially guided by a directing group strategy involving the carboxylic acid or a protected amine, could enable precise modification at a single desired position. researchgate.net

Furthermore, advanced catalysts for transformations of the carboxylic acid group itself are of interest. While classic methods exist, catalytic direct amidation, which avoids the need for pre-activation of the carboxylic acid, is a more sustainable approach. mdpi.com Catalytic systems based on boronic acids, hafnium, or zirconium could facilitate the efficient formation of amides directly from this compound and a diverse range of amines. mdpi.com

| Catalyst Type | Target Transformation | Potential Application |

| Rhodium Oxide (Rh₂O₃) | Pyridine Hydrogenation | Synthesis of the piperidine core from a pyridine precursor. rsc.org |

| Iridium Photoredox Catalysts | C-H Functionalization | Introduction of new substituents at the C6 position of the piperidine ring. nih.gov |

| Rhodium Carbenoid Catalysts | C-H Insertion | Site-selective functionalization of the piperidine backbone. researchgate.net |

| Boronic Acid Catalysts | Direct Amidation | One-step synthesis of amide derivatives from the carboxylic acid moiety. mdpi.com |

| Copper/NHC Catalysts | Carboxylation | Direct introduction of the COOH group onto a precursor using CO₂. mdpi.com |

Synergistic Research at the Interface of Synthetic Chemistry and Computational Science

The integration of computational chemistry with synthetic research provides a powerful paradigm for accelerating discovery and deepening mechanistic understanding. This synergy is expected to play a pivotal role in advancing the chemistry of this compound.

Predicting Reaction Outcomes and Selectivity: Computational tools such as Density Functional Theory (DFT) can be used to model reaction pathways for the synthesis and functionalization of the target molecule. researchgate.net For example, calculations can help predict the diastereoselectivity of hydrogenation reactions or the regioselectivity of C-H functionalization by comparing the activation energies of different possible transition states. This predictive power allows synthetic chemists to select the most promising catalysts and reaction conditions before extensive experimental screening.

Catalyst Design: Computational modeling can guide the rational design of new catalysts. By understanding the catalyst-substrate interactions at a molecular level, researchers can design ligands or catalytic scaffolds that enhance activity and selectivity for specific transformations on the this compound core.

Optimizing Automated Systems: In the context of automated flow chemistry, computational science is indispensable. Machine learning algorithms can analyze large datasets generated from high-throughput experiments to build predictive models of the reaction space. chemrxiv.org These models can then guide the automated system to efficiently navigate towards the optimal conditions for yield, purity, or other desired outcomes, representing a true synergy between digital and chemical worlds. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dimethylpiperidine-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Step 1 : Start with a piperidine scaffold. Introduce dimethyl groups at the 2-position via alkylation or reductive amination, using reagents like methyl iodide or formaldehyde under basic conditions (e.g., NaH or KOH).

- Step 2 : Carboxylic acid functionalization at the 4-position can be achieved through oxidation of a hydroxymethyl intermediate (e.g., using KMnO₄ or RuO₄) or via a Curtius rearrangement of an acyl azide precursor.

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and final product via recrystallization (ethanol/water). Monitor yields using HPLC or LC-MS .

- Key Considerations : Optimize temperature (e.g., 0–25°C for alkylation) and stoichiometry to minimize side products like over-alkylation or ring-opening.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 210–254 nm. Compare retention times to standards.

- Structural Confirmation : Employ - and -NMR to verify methyl group positions and carboxylic acid proton. For stereochemical confirmation, use X-ray crystallography or chiral HPLC if enantiomers are present .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns.

Q. What are the stability profiles of this compound under various storage conditions?

- Stability Testing :

- Thermal Stability : Conduct accelerated degradation studies (40–60°C for 4 weeks) and monitor decomposition via TLC or HPLC.

- Light Sensitivity : Store samples in amber vials and compare degradation rates under UV vs. dark conditions.

- Humidity : Use dynamic vapor sorption (DVS) to assess hygroscopicity. Store desiccated at -20°C for long-term stability .

Advanced Research Questions

Q. How does the steric hindrance of the 2,2-dimethyl groups influence the compound’s reactivity in peptide coupling or metal coordination?

- Mechanistic Insight :

- Peptide Coupling : Compare coupling efficiency (e.g., EDCI/HOBt) with non-methylated analogs. Use -NMR to track reaction progress and identify steric bottlenecks.

- Metal Coordination : Perform titration experiments with transition metals (e.g., Cu, Zn) and analyze binding constants via UV-Vis or ITC. The dimethyl groups may reduce chelation efficiency by ~30% compared to unsubstituted derivatives .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Computational Workflow :

- Docking Studies : Use AutoDock Vina to model interactions with targets like GABA receptors or enzymes (e.g., DPP-IV). Focus on the carboxylic acid’s role in hydrogen bonding.

- QSAR Analysis : Build regression models using descriptors like logP, polar surface area, and steric parameters. Validate with in vitro assays (e.g., IC measurements) .

Q. How to resolve contradictions in reported spectroscopic data for this compound derivatives?

- Case Study :

- Issue : Discrepancies in -NMR chemical shifts for methyl groups (e.g., 1.2 ppm vs. 1.4 ppm).

- Resolution : Verify solvent effects (DMSO-d vs. CDCl) and pH (carboxylic acid proton exchange). Re-run experiments with standardized conditions and reference internal standards (e.g., TMS) .

Q. What are the applications of this compound in peptidomimetic drug design?

- Experimental Design :

- Scaffold Integration : Replace proline or piperidine-4-carboxylic acid in existing peptides (e.g., ACE inhibitors). Compare conformational flexibility via circular dichroism (CD).

- Bioactivity Screening : Test analogs in enzyme inhibition assays (e.g., angiotensin-converting enzyme) and measure binding affinity using SPR .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in a laboratory setting?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.